REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])#[N:2].[CH:11]1C=CC=CC=1.C=O.Cl.N1CCCCC1>O.C(O)(=O)C>[C:1]([C:3](=[CH2:11])[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])#[N:2] |f:3.4|
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
while refluxing
|
Type
|
DISTILLATION
|
Details
|
the benzene was distilled off
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled
|
Type
|
DISSOLUTION
|
Details
|
after which it was dissolved in acetone
|
Type
|
CUSTOM
|
Details
|
reprecipitated in water
|
Type
|
CUSTOM
|
Details
|
The resinous material was collected
|
Type
|
CUSTOM
|
Details
|
by decanting
|
Type
|
DISSOLUTION
|
Details
|
redissolved in acetone
|
Type
|
DISTILLATION
|
Details
|
subjected to thermal decomposition and distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC(C)(C)C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |